1-Bromo-3-(3-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-3-(3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound is characterized by the presence of a bromine atom, a mercapto group, and a propanone moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-3-(3-mercaptophenyl)propan-2-one typically involves the bromination of 3-(3-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .
Chemical Reactions Analysis
1-Bromo-3-(3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The carbonyl group in the propanone moiety can participate in nucleophilic addition reactions.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(3-mercaptophenyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the mercapto group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The carbonyl group in the propanone moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
1-Bromo-3-(3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-3-(4-mercaptophenyl)propan-2-one: Similar structure but with the mercapto group in a different position.
1-Bromo-3-(3-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a mercapto group.
1-Bromo-3-(3-aminophenyl)propan-2-one: Contains an amino group instead of a mercapto group.
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the nature and position of the substituents.
Properties
Molecular Formula |
C9H9BrOS |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-bromo-3-(3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9BrOS/c10-6-8(11)4-7-2-1-3-9(12)5-7/h1-3,5,12H,4,6H2 |
InChI Key |
TUOOKTWHGWOYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S)CC(=O)CBr |
Origin of Product |
United States |
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